molecular formula C12H13NO2 B15257714 4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde

4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde

Cat. No.: B15257714
M. Wt: 203.24 g/mol
InChI Key: JSFDTNYNKLFKGE-UHFFFAOYSA-N
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Description

4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde is a bicyclic compound featuring a benzaldehyde substituent attached to a 2-oxa-5-azabicyclo[2.2.1]heptane scaffold. This scaffold consists of a fused oxolane and pyrrolidine ring system, conferring rigidity and stereochemical complexity. The aldehyde group at the para-position of the benzene ring enhances its reactivity, making it a versatile intermediate in medicinal chemistry for synthesizing Schiff bases, heterocycles, or covalent inhibitors .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)benzaldehyde

InChI

InChI=1S/C12H13NO2/c14-7-9-1-3-10(4-2-9)13-6-12-5-11(13)8-15-12/h1-4,7,11-12H,5-6,8H2

InChI Key

JSFDTNYNKLFKGE-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(C1CO2)C3=CC=C(C=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde typically involves the formation of the bicyclic core followed by functionalization of the benzaldehyde group. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Scaffold Variations

The 2-oxa-5-azabicyclo[2.2.1]heptane moiety is a recurring motif in drug discovery. Key analogs include:

Compound Name Substituent Molecular Formula Key Features/Applications Reference
4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde Benzaldehyde (para) C₁₃H₁₅NO₂ Aldehyde reactivity for conjugation
4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)aniline Aniline (para) C₁₁H₁₄N₂O Amine group for peptide coupling
3-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol Propanol C₉H₁₇NO₂ Hydroxyl group for solubility modulation
5-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde Furan-2-carbaldehyde C₁₁H₁₃NO₃ Heteroaromatic aldehyde for bioisosterism

Key Observations :

  • Functional Group Diversity: The benzaldehyde derivative (target compound) is distinguished by its aldehyde group, enabling nucleophilic additions (e.g., oxazolone synthesis as in ). In contrast, the aniline analog () is suited for amide bond formation, while the propanol derivative () improves aqueous solubility.
  • Aromatic Ring Modifications : Replacing benzene with furan () introduces oxygen heteroatoms, altering electronic properties and bioavailability. Thiophene analogs (e.g., 5-{2-oxa-5-azabicyclo[...]thiophene-2-carbaldehyde) further modify lipophilicity and metabolic stability .

Stereochemical and Pharmacological Comparisons

  • Stereochemistry: The bicyclo[2.2.1]heptane scaffold exhibits stereochemical rigidity. For example, (1S,4S)- and (1R,4R)-configurations are critical in intermediates for antimalarial agents () and kinase inhibitors (–10).
  • Complex derivatives (e.g., –10) integrate the bicyclo system into pyridopyrimidine-based kinase inhibitors, highlighting its role in enhancing target affinity and selectivity . The target aldehyde’s direct pharmacological data are absent in the evidence, but its structural role in conjugates (e.g., oxazolones in ) suggests utility in prodrug design.

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